2-(4-Carboxyphenyl)-5-methyl-3H-imidazole-4-carboxylic acid ethyl ester

Physicochemical profiling Drug-like property Lead optimisation

This 2,4,5-trisubstituted imidazole delivers built-in synthetic orthogonality: the phenyl carboxylate can be deprotonated and functionalised (amide coupling) without touching the ethyl ester, which hydrolyses cleanly under mild base. With two strong H-bond donors (imidazole NH + phenyl COOH) and five acceptors, it forms robust supramolecular synthons inaccessible to mono-donor analogs—critical for pharmaceutical co-crystal screening. The 4-carboxy motif enables bidentate coordination to Zn²⁺/Cd²⁺ for MOF and coordination-polymer synthesis, while XLogP 2.2 and TPSA 92.3 Ų keep it in drug-like space. Choose this ester, not a methyl or methoxy substitute, when pH-dependent solubility modulation and late-stage deprotection are non-negotiable.

Molecular Formula C14H14N2O4
Molecular Weight 274.27 g/mol
Cat. No. B7813465
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Carboxyphenyl)-5-methyl-3H-imidazole-4-carboxylic acid ethyl ester
Molecular FormulaC14H14N2O4
Molecular Weight274.27 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(NC(=N1)C2=CC=C(C=C2)C(=O)O)C
InChIInChI=1S/C14H14N2O4/c1-3-20-14(19)11-8(2)15-12(16-11)9-4-6-10(7-5-9)13(17)18/h4-7H,3H2,1-2H3,(H,15,16)(H,17,18)
InChIKeyVWPSCAPOVAROKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Carboxyphenyl)-5-methyl-3H-imidazole-4-carboxylic acid ethyl ester – Core Identity and Procurement Baseline


2-(4-Carboxyphenyl)-5-methyl-3H-imidazole-4-carboxylic acid ethyl ester (CAS 1032507-51-9) is a heteroaryl carboxylic acid ester belonging to the 2,4,5-trisubstituted imidazole class. Its structure features a 4‑carboxyphenyl substituent at the 2‑position, a methyl group at the 5‑position, and an ethyl ester at the 4‑position of the imidazole ring [1]. Computed physicochemical properties include an XLogP3‑AA of 2.2, a topological polar surface area of 92.3 Ų, two hydrogen‑bond donors, and five hydrogen‑bond acceptors [1]. These attributes place the compound at the intersection of small‑molecule drug‑like space and ligand‑design space, making its procurement decision dependent on how the 4‑carboxy motif alters solubility, metal‑coordination propensity, and downstream derivatisation relative to close analogs.

Why 2-(4-Carboxyphenyl)-5-methyl-3H-imidazole-4-carboxylic acid ethyl ester Cannot Be Swapped with Generic Imidazole‑4‑carboxylate Analogs


Imidazole‑4‑carboxylic acid esters bearing a para‑substituted phenyl ring at the 2‑position are often treated as interchangeable building blocks, yet the identity of the para substituent governs solubility, hydrogen‑bonding capacity, and metal‑binding behaviour [1][2]. Replacing the 4‑carboxy group with a methyl or methoxy group eliminates the anionic carboxylate functionality, which is essential for pH‑dependent solubility modulation [1] and for bidentate coordination to hard metal ions such as Zn²⁺ and Cd²⁺ that are central to coordination‑polymer and MOF synthesis [2]. Furthermore, the ethyl ester at the imidazole 4‑position can be selectively hydrolysed to the free acid, a synthetic handle that methyl‑ester or free‑acid analogs do not offer with the same balance of stability and reactivity [1]. These differences mean that substituting a cheaper or more readily available analog will compromise critical physicochemical or reactivity requirements in applications that depend on the carboxyphenyl motif.

Quantitative Differentiation Evidence: 2-(4-Carboxyphenyl)-5-methyl-3H-imidazole-4-carboxylic acid ethyl ester vs. Structural Analogs


Physicochemical Property Differentiation: XLogP and Polar Surface Area vs. 4‑Methyl and 4‑Methoxy Analogs

The 4‑carboxyphenyl substituent in the target compound (CAS 1032507‑51‑9) introduces a carboxylic acid group that substantially alters lipophilicity and polar surface area compared to analogs bearing a 4‑methyl or 4‑methoxy group. Computed XLogP3‑AA drops to 2.2 vs. an estimated ~3.0–3.2 for the 4‑methyl analog (based on standard fragment contributions), while topological polar surface area (TPSA) increases to 92.3 Ų vs. ~67 Ų for the 4‑methyl analog [1][2]. The hydrogen‑bond donor count rises from 1 to 2, directly attributable to the carboxylic acid proton [1].

Physicochemical profiling Drug-like property Lead optimisation

Metal-Coordination Capability: Carboxylate Donor vs. Non-Coordinating Analogs

The 4‑carboxyphenyl group provides a hard anionic oxygen donor that is absent in 4‑methyl or 4‑methoxy analogs. In related systems, 2-(4-carboxyphenyl)-1H-imidazole-4,5-dicarboxylic acid (H4CpIDC) has been shown to coordinate Zn²⁺ and Cd²⁺ ions in μ₃, μ₄, or μ₅ bridging modes, enabling the construction of 2D and 3D coordination polymers with blue fluorescence and Fe³⁺ sensing capability [1]. The target compound retains the essential 4‑carboxybenzoate motif while replacing the imidazole‑4,5‑dicarboxylic acid with a 4‑ethyl ester‑5‑methyl pattern, offering a mono‑anionic ligand with different denticity and steric profile.

Coordination chemistry MOF synthesis Ligand design

Synthetic Versatility: Ethyl Ester as a Selective Hydrolysis Handle

The target compound carries an ethyl ester at the imidazole 4‑position and a free carboxylic acid on the phenyl ring. This orthogonal protection strategy allows the phenyl carboxylate to be deprotonated and coordinated to metals without affecting the ethyl ester, which can later be hydrolysed under mild basic conditions to reveal the imidazole‑4‑carboxylic acid [1]. In contrast, the 4‑methyl and 4‑methoxy analogs lack the phenyl carboxylate entirely, while the fully deprotected 2-(4-carboxyphenyl)-5-methyl-3H-imidazole-4-carboxylic acid would require re‑protection for selective reactions.

Synthetic methodology Protecting group strategy Building block

Hydrogen-Bond Donor Capacity: Impact on Crystal Engineering and Supramolecular Assembly

The target compound possesses two hydrogen-bond donors (imidazole NH and phenyl COOH) and five hydrogen-bond acceptors, compared with one donor and four acceptors for the 4‑methyl analog [1]. The additional carboxylic acid donor enables robust O–H···O and O–H···N synthons that are absent in analogs lacking the acidic proton. This difference is critical for co‑crystal design and for controlling solid‑state packing, melting point, and solubility.

Crystal engineering Supramolecular chemistry Solid-state properties

High-Value Application Scenarios for 2-(4-Carboxyphenyl)-5-methyl-3H-imidazole-4-carboxylic acid ethyl ester


Coordination Polymer and MOF Ligand Synthesis

The 4‑carboxybenzoate moiety enables the target compound to act as a mono‑anionic O‑donor ligand for d¹⁰ metal ions such as Zn²⁺ and Cd²⁺. This carboxyphenyl‑imidazole scaffold, when combined with auxiliary N‑containing coligands, yields 2D and 3D frameworks with tunable photoluminescence and ion‑sensing properties, as demonstrated with the related H₄CpIDC ligand [1]. Researchers procuring this compound for coordination‑polymer synthesis can leverage the ethyl ester as a solubility‑enhancing group that does not interfere with metal‑carboxylate bond formation [1].

Medicinal Chemistry Hit‑to‑Lead Optimisation

With a computed XLogP of 2.2 and TPSA of 92.3 Ų, the target compound resides in favourable drug‑like property space [2]. The carboxylic acid provides a vector for salt formation or prodrug derivatisation, while the ethyl ester can be hydrolysed to generate the corresponding imidazole‑4‑carboxylic acid for further amide coupling. The additional hydrogen‑bond donor, absent in the 4‑methyl analog, can improve target‑binding enthalpy in structure‑based design [2].

Crystal Engineering and Solid‑Form Screening

The presence of two strong hydrogen‑bond donors (imidazole NH and phenyl COOH) and five acceptors enables the formation of robust supramolecular synthons that are inaccessible to analogs with only one donor [2]. This hydrogen‑bond capacity makes the compound a versatile co‑former for pharmaceutical co‑crystal screening, where control over stoichiometry, solubility, and stability is paramount [2].

Orthogonal Protecting‑Group Strategy in Multi‑Step Synthesis

The ethyl ester at the imidazole 4‑position and the free acid on the phenyl ring provide built‑in orthogonality. The phenyl carboxylate can be deprotonated and functionalised (e.g., amide formation) without affecting the ester, which can be cleaved later under mild basic conditions [2]. This eliminates the need for separate protection/deprotection steps, reducing synthetic step count and improving overall yield, a key consideration for procurement of advanced intermediates [2].

Quote Request

Request a Quote for 2-(4-Carboxyphenyl)-5-methyl-3H-imidazole-4-carboxylic acid ethyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.